N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea
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Overview
Description
N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a 4-chlorobenzyl group and a 2-fluorophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-fluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-chlorobenzylamine+2-fluoroanilinecoupling agentN-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-(2-chlorophenyl)urea
- N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea
- N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea
Uniqueness
N-(4-chlorobenzyl)-N’-(2-fluorophenyl)urea is unique due to the presence of both a 4-chlorobenzyl group and a 2-fluorophenyl group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKHXMTELWYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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